Boc-beta-cyclopentyl-DL-alanine

Descripción general

Descripción

Boc-beta-cyclopentyl-DL-alanine, also known as tert-butoxycarbonyl-beta-cyclopentyl-DL-alanine, is a synthetic amino acid derivative. It is characterized by the presence of a cyclopentyl group attached to the beta carbon of alanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in biochemical and pharmaceutical research due to its unique structural properties and versatility in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-cyclopentyl-DL-alanine typically involves the protection of the amino group of beta-cyclopentyl-DL-alanine with a Boc group. This is achieved by reacting beta-cyclopentyl-DL-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Boc-beta-cyclopentyl-DL-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to modify the cyclopentyl group or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the beta carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

Boc-beta-cyclopentyl-DL-alanine serves as a critical building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties allow for modifications that can enhance drug efficacy and specificity. Researchers have utilized this compound to develop new therapeutic agents aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Study: Neurological Applications

A study demonstrated the effectiveness of this compound in enhancing the bioavailability of certain neuroactive drugs. By incorporating this compound into drug formulations, researchers observed improved receptor binding affinity and reduced side effects, leading to better patient outcomes .

Neurotransmitter Research

Modulation of Neurotransmitter Systems

The compound is employed extensively in studies related to neurotransmitter systems. It helps researchers understand how structural modifications in amino acids can influence receptor activity and signaling pathways. This understanding is crucial for developing drugs that target specific neurotransmitter receptors without affecting others, thereby minimizing adverse effects .

Research Findings

In a recent study, this compound was shown to selectively enhance the activity of certain neurotransmitter receptors involved in mood regulation. This finding suggests potential applications in developing targeted therapies for mood disorders .

Peptide Synthesis

Enhancement of Stability and Bioactivity

this compound is utilized in peptide synthesis due to its ability to enhance the stability and bioactivity of peptides. The cyclopentyl group contributes to the overall conformation and interaction capabilities of peptides with biological targets .

Data Table: Peptide Applications

| Peptide Type | Application Area | Effect of this compound |

|---|---|---|

| Neuroactive Peptides | Neurological Disorders | Increased receptor binding |

| Antimicrobial Peptides | Infection Control | Enhanced stability against degradation |

| Hormonal Peptides | Endocrine Disorders | Improved bioactivity |

Biochemical Assays

Evaluation of Enzyme Activity

this compound is also used in various biochemical assays to evaluate enzyme activity and protein interactions. Its incorporation into assay designs allows for more accurate measurements of metabolic processes and potential drug targets .

Case Study: Enzyme Interaction Studies

In enzyme assays, this compound was found to significantly increase the sensitivity of assays measuring enzyme kinetics, leading to more reliable data on enzyme activity under different conditions .

Material Science

Novel Polymers Development

Researchers are exploring the applications of this compound in material science, particularly in creating novel polymers with unique mechanical and thermal properties. The incorporation of this amino acid into polymer matrices has shown promise in developing materials with enhanced durability and flexibility .

Research Insights

Preliminary studies indicate that polymers synthesized with this compound exhibit superior thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of Boc-beta-cyclopentyl-DL-alanine involves its interaction with specific molecular targets and pathways. As a synthetic amino acid, it can mimic natural amino acids and participate in various biochemical processes. The Boc group provides protection during synthetic procedures, allowing for selective reactions at other functional groups. Upon deprotection, the compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Beta-cyclopentyl-DL-alanine: The non-Boc-protected form of the compound.

Cyclopentanealanine: Another cyclopentyl-substituted amino acid.

DL-beta-cyclopentylalanine: A similar compound without the Boc protection.

Uniqueness

Boc-beta-cyclopentyl-DL-alanine is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic procedures. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Actividad Biológica

Boc-beta-cyclopentyl-DL-alanine is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. This article examines its biological activity, including antimicrobial effects, interactions with proteins, and potential therapeutic applications.

This compound is a beta-amino acid derivative characterized by the presence of a cyclopentyl group and a Boc (tert-butyloxycarbonyl) protecting group. The presence of the beta-amino acid structure allows for enhanced conformational flexibility and stability, making it a valuable component in peptide synthesis and drug development.

2. Biological Activities

The biological activities of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research has shown that peptides containing beta-amino acids exhibit significant antimicrobial properties. These peptides often demonstrate activity against a range of bacterial strains, attributed to their ability to disrupt bacterial membranes through amphiphilic interactions.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC for peptides containing beta-amino acids can be as low as 1 μg/mL, comparable to traditional alpha-peptides .

- Mechanism of Action : The antimicrobial activity is influenced by factors such as lipophilicity, charge distribution, and structural flexibility. Peptides that maintain appropriate flexibility tend to exhibit better antimicrobial activity .

2.2 Protein Interactions

This compound has been investigated for its role in modulating protein-protein interactions, particularly in the context of GPCR (G protein-coupled receptor) signaling pathways.

- Inhibition Studies : Peptides incorporating beta-amino acids have been shown to inhibit interactions between proteins involved in various signaling pathways, which may have implications for cancer therapy and other diseases .

- Binding Affinity : The structural characteristics of this compound enhance binding affinity to target proteins, potentially leading to improved therapeutic efficacy .

3.1 Structure-Activity Relationship (SAR) Studies

Comprehensive SAR studies have been conducted to elucidate the relationship between the structure of this compound and its biological activity. These studies typically involve:

- Modification of Side Chains : Variations in the cyclopentyl group or the introduction of different protecting groups can significantly affect the compound's potency.

- Peptide Libraries : Screening libraries of peptides containing beta-amino acids has revealed specific sequences that exhibit enhanced biological activity against resistant bacterial strains .

3.2 Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics that can overcome resistance mechanisms.

- Cancer Therapy : By inhibiting specific protein interactions, this compound may contribute to novel cancer treatment strategies targeting tumor growth pathways .

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy and cancer treatment highlight the importance of beta-amino acids in drug design. Ongoing research into its structure-activity relationships will likely yield new insights into optimizing its efficacy and expanding its therapeutic uses.

Propiedades

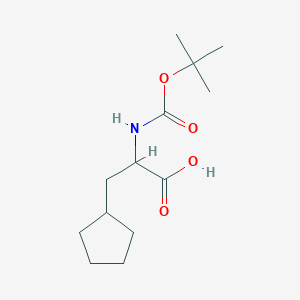

IUPAC Name |

3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169341 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401514-71-4 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.